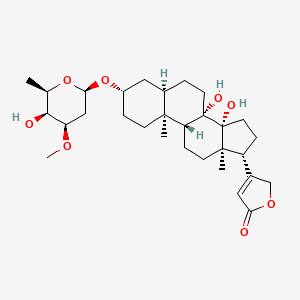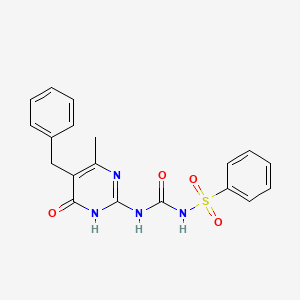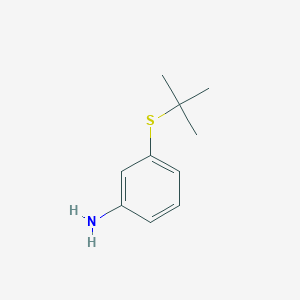
3-(tert-Butylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butylsulfanyl)aniline is an organic compound with the molecular formula C10H15NS It is a derivative of aniline where the hydrogen atom at the para position is replaced by a tert-butylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)aniline typically involves the introduction of a tert-butylsulfanyl group into an aniline derivative. One common method is the reaction of 3-bromoaniline with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(tert-Butylsulfanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(tert-Butylsulfanyl)phenol
- 3-(tert-Butylsulfanyl)benzoic acid
- 3-(tert-Butylsulfanyl)benzaldehyde
Uniqueness
3-(tert-Butylsulfanyl)aniline is unique due to the presence of both an aniline group and a tert-butylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The tert-butylsulfanyl group enhances the compound’s stability and lipophilicity, which can be advantageous in various chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
163271-63-4 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
3-tert-butylsulfanylaniline |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,11H2,1-3H3 |
InChI-Schlüssel |
QSQKJCKKDFCJFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC=CC(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


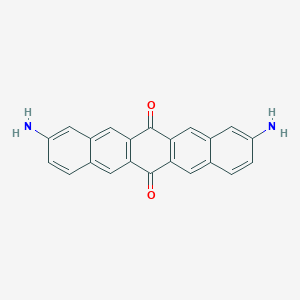
![(2S)-3-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one;but-2-enedioic acid](/img/structure/B12556856.png)
![2-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12556858.png)
![N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B12556862.png)
![Butanoic acid, 4-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B12556866.png)


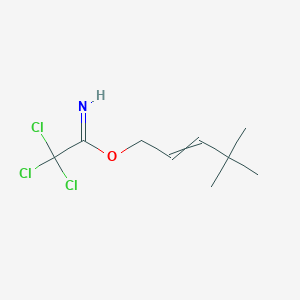
![Benzene, [(2,2-difluoro-1-methylethenyl)thio]-](/img/structure/B12556901.png)
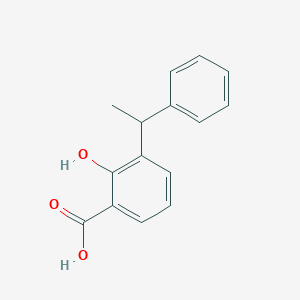
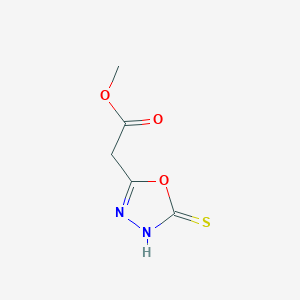
![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
